2,5-Dimethoxyphenyl isothiocyanate
Overview
Description
2,5-Dimethoxyphenyl isothiocyanate is an organic compound with the molecular formula C₉H₉NO₂S and a molecular weight of 195.238. It is characterized by the presence of two methoxy groups attached to a phenyl ring, which is further connected to an isothiocyanate group. This compound is known for its applications in various fields, including synthetic chemistry and biological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethoxyphenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 2,5-dimethoxyaniline with thiophosgene. The reaction typically proceeds under mild conditions, often in the presence of a base such as pyridine or triethylamine, to neutralize the hydrochloric acid generated during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxyphenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines are commonly used. The reactions are typically carried out in solvents like dichloromethane or acetonitrile at room temperature.
Cycloaddition Reactions: These reactions often require catalysts such as Lewis acids and are conducted under controlled temperature conditions
Major Products Formed
Thiourea Derivatives: Formed through nucleophilic substitution with amines.
Heterocyclic Compounds: Resulting from cycloaddition reactions
Scientific Research Applications
2,5-Dimethoxyphenyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein labeling.
Industry: Used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2,5-dimethoxyphenyl isothiocyanate involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group can form covalent bonds with amino groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been explored for its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Phenyl isothiocyanate
- 4-Methoxyphenyl isothiocyanate
- 3,4-Dimethoxyphenyl isothiocyanate
Uniqueness
2,5-Dimethoxyphenyl isothiocyanate is unique due to the presence of two methoxy groups at the 2 and 5 positions on the phenyl ring. This structural feature influences its reactivity and biological activity, making it distinct from other isothiocyanates .
Properties
IUPAC Name |
2-isothiocyanato-1,4-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-11-7-3-4-9(12-2)8(5-7)10-6-13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RADQLZMDTYWZKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193564 | |
Record name | 2,5-Dimethoxyphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20193564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40532-06-7 | |
Record name | 2,5-Dimethoxyphenyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040532067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dimethoxyphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20193564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dimethoxyphenyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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